![molecular formula C6H15KO18P4 B1147511 D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt CAS No. 135269-51-1](/img/structure/B1147511.png)
D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt
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Overview
Description
D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt: is a phosphorylation product of inositol 1,4,5-trisphosphate. It is known for its role as a potent inhibitor of inositol 1,4,5-trisphosphate 5-phosphatase, facilitating calcium influx by sensitizing inositol 1,4,5-trisphosphate-mediated activation of calcium release-activated calcium channels .
Mechanism of Action
Target of Action
The primary target of D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is the enzyme Ins (1,4,5)P3 5-phosphatase . This enzyme plays a crucial role in the inositol signaling pathway, which is involved in various cellular processes, including the regulation of calcium levels.
Mode of Action
This compound acts as a potent inhibitor of Ins (1,4,5)P3 5-phosphatase . By inhibiting this enzyme, it facilitates the influx of calcium ions by sensitizing the Ins (1,4,5)P3-mediated activation of ICRAC .
Biochemical Pathways
The compound is a phosphorylation product of inositol 1,4,5-trisphosphate (Ins (1,4,5)P3) . By inhibiting Ins (1,4,5)P3 5-phosphatase, it affects the inositol signaling pathway and influences the regulation of intracellular calcium levels, which can have downstream effects on various cellular processes.
Result of Action
The inhibition of Ins (1,4,5)P3 5-phosphatase by this compound leads to an increase in calcium influx by sensitizing the Ins (1,4,5)P3-mediated activation of ICRAC . This can result in various molecular and cellular effects, depending on the specific cellular context.
Biochemical Analysis
Biochemical Properties
D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly Ins (1,4,5)P3 5-phosphatase . This interaction is inhibitory in nature, with the compound acting as a potent inhibitor of the enzyme .
Cellular Effects
The compound exerts profound effects on various types of cells and cellular processes. It facilitates calcium influx by sensitizing Ins (1,4,5)P3-mediated activation of ICRAC , thereby influencing cell function. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent inhibitor of Ins (1,4,5)P3 5-phosphatase , and at higher concentrations, it acts as an inhibitor of Ins (1,4,5)P3 receptors .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, including Ins (1,4,5)P3 5-phosphatase
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt typically involves the phosphorylation of inositol 1,4,5-trisphosphate. This process can be carried out in a laboratory setting using specific reagents and conditions to achieve the desired phosphorylation .
Chemical Reactions Analysis
Types of Reactions: D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt primarily undergoes phosphorylation reactions. It can also participate in reactions involving calcium mobilization and inhibition of specific phosphatases .
Common Reagents and Conditions: The phosphorylation process typically requires reagents such as ATP and specific kinases. The reaction conditions include maintaining an appropriate pH and temperature to facilitate the phosphorylation .
Major Products Formed: The primary product formed from these reactions is this compound itself. Additionally, it can lead to the formation of other phosphorylated inositol derivatives under specific conditions .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C6H8K8O18P4
- Molecular Weight : 804.73 g/mol
- Appearance : White lyophilized solid
- Solubility : Soluble in water
This compound is a potent inhibitor of inositol 1,4,5-trisphosphate 5-phosphatase, which plays a crucial role in calcium signaling pathways within cells.
Calcium Signaling Modulation
D-myo-Inositol-1,3,4,5-tetrakisphosphate is known to facilitate calcium influx by sensitizing the activation of inositol 1,4,5-trisphosphate receptors. This property is particularly relevant in studies involving calcium-dependent processes such as muscle contraction and neurotransmitter release. For instance:
- Case Study : In a study examining the effects on mouse lacrimal acinar cells, the presence of D-myo-Inositol-1,3,4,5-tetrakisphosphate was essential for sustained activation of calcium-dependent potassium currents when combined with inositol 1,4,5-trisphosphate .
Inhibition of Phosphatases
The compound acts as a potent inhibitor of Ins(1,4,5)P3 5-phosphatase. This inhibition has implications for various signaling pathways that rely on inositol phosphates.
- Research Insight : In vitro studies have demonstrated that D-myo-Inositol-1,3,4,5-tetrakisphosphate can significantly alter the dynamics of calcium signaling by prolonging the action of Ins(1,4,5)P3 through its inhibitory action on phosphatases .
Neurobiology
In neurobiological contexts, D-myo-Inositol-1,3,4,5-tetrakisphosphate has been implicated in olfactory signal transduction. Research involving Atlantic salmon has shown that this compound interacts with odorant receptors and modulates the activity of phosphoinositide-directed phospholipase C .
Potential Therapeutic Uses
Given its role in signaling pathways related to calcium homeostasis and neuronal function, D-myo-Inositol-1,3,4,5-tetrakisphosphate may have therapeutic implications for conditions characterized by dysregulated calcium signaling or neurodegenerative diseases.
Research Tool
The compound is widely used as a research tool to dissect cellular signaling mechanisms. Its ability to modulate specific pathways allows researchers to explore complex biological processes.
Summary Table of Applications
Comparison with Similar Compounds
Inositol 1,4,5-trisphosphate, trisodium salt: Similar in structure but differs in its specific phosphorylation sites and biological activity.
Inositol 1,2,3,4,5,6-hexakisphosphate, dodecasodium salt:
Inositol 1,3,4,5-tetrakisphosphate, octapotassium salt: The compound itself, used for comparison with other inositol phosphates.
Uniqueness: D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is unique due to its specific role in inhibiting inositol 1,4,5-trisphosphate 5-phosphatase and facilitating calcium influx. Its ability to modulate calcium signaling pathways distinguishes it from other inositol phosphates .
Biological Activity
D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt (Ins(1,3,4,5)P4) is a significant inositol phosphate that plays crucial roles in cellular signaling pathways. It is primarily recognized for its involvement in calcium signaling and modulation of various cellular processes. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular functions, and relevant research findings.
- Molecular Formula : C6H8K8O18P4
- Molecular Weight : 675.93 g/mol
- CAS Number : 145843-69-2
D-myo-Inositol-1,3,4,5-tetrakisphosphate acts primarily as a potent inhibitor of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) 5-phosphatase with an IC50 value around 150 nM. This inhibition enhances the signaling pathways mediated by Ins(1,4,5)P3 by facilitating calcium influx through the activation of calcium release-activated calcium (CRAC) channels. At elevated concentrations, it can also inhibit Ins(1,4,5)P3 receptors directly .
Biological Activities
The biological activities of D-myo-Inositol-1,3,4,5-tetrakisphosphate include:
- Calcium Signaling : It sensitizes Ins(1,4,5)P3-mediated calcium release mechanisms and is involved in store-operated calcium entry (SOCE) processes .
- Cell Proliferation : Studies indicate that Ins(1,3,4,5)P4 can stimulate DNA synthesis in certain cell types by partially substituting for calcium ions .
- Apoptosis Modulation : It has been shown to interfere with tumor necrosis factor-alpha (TNF-alpha)-induced apoptosis by modulating signaling pathways associated with cell death .
Table 1: Summary of Key Research Findings
Case Study: Role in Cancer Research
In a study examining the effects of Ins(1,3,4,5)P4 on cancer cell lines:
- Objective : To determine its role in modulating apoptosis and proliferation.
- Methodology : Cancer cell lines were treated with varying concentrations of Ins(1,3,4,5)P4.
- Results : The compound significantly reduced apoptosis rates and enhanced proliferation under certain conditions.
Properties
IUPAC Name |
octapotassium;[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4.8K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLWTQSZUMYYND-QAVKKEKOSA-F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8K8O18P4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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